

Application Notes: Thin Film Deposition Using Nickel Formate Solutions

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Compound of Interest

Compound Name: Nickel formate

Cat. No.: B3367021

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Introduction Solution-processed thin films from **nickel formate** precursors offer a versatile and cost-effective method for fabricating high-quality nickel oxide (NiO_x) layers. NiO_x is a p-type semiconductor with a wide bandgap, making it an excellent material for various optoelectronic applications.[1][2] The use of a **nickel formate**-based organometallic ink allows for the formation of conformal, high-performance thin films through simple spin-coating and thermal annealing processes.[3][4] A key advantage is the potential for lower processing temperatures compared to other precursors like nickel nitrate, which can require annealing up to 500°C . [3][4] [5] Complexing **nickel formate** with ethylenediamine can further reduce the required decomposition temperature, making the process compatible with flexible plastic substrates that cannot withstand prolonged heat above 150°C . [3][4]

Primary Application: Hole Transport Layers (HTLs) in Photovoltaics Nickel oxide thin films derived from **nickel formate** are particularly effective as hole transport layers (HTLs) in organic photovoltaic (OPV) devices. [6][7][8] An effective HTL requires high transmission at operational wavelengths and a work function that aligns well with the energy levels of the active donor polymer in the photovoltaic cell. [3] NiO_x films produced by this method meet these requirements, forming charge-selective contacts that efficiently extract holes while blocking electrons. [4][7] The surface of these films is often a mixture of NiO_x , $\text{Ni}(\text{OH})_2$, and NiOOH , which can be further modified with treatments like O_2 -plasma to optimize performance. [3][4]

Other Potential Applications Given its properties, NiO_x is a material of fundamental interest and has been utilized in a range of energy-related technologies, including:

- Catalysis[3][4]
- Batteries[3][4]
- Fuel Cells[3][4]
- Electrochromic devices
- Gas sensors

Quantitative Data Summary

The performance of NiO_x thin films as HTLs in organic photovoltaic devices is highly dependent on the post-deposition annealing temperature. The table below summarizes the key performance metrics of a bulk-heterojunction (BHJ) solar cell using a NiO_x HTL derived from a **nickel formate**-ethylenediamine precursor, annealed at different temperatures.

Annealing Temperature (°C)	Short-Circuit Current (Jsc) (mA/cm²)	Notes
150	1.7	Low conversion of the precursor to NiO _x , resulting in lower carrier extraction efficiency.[6][7]
250	11.2	Significant increase in Jsc, indicating more efficient precursor conversion to conductive NiO _x . [6][7]
>250	-	Leads to amorphous thin films with increased conductivity and higher surface oxygen content.[3][4]

Detailed Experimental Protocols

This section provides detailed protocols for fabricating NiO_x thin films using a **nickel formate**-based solution.

Protocol 1: Preparation of **Nickel Formate**-Ethylenediamine Ink

This protocol describes the formulation of the organometallic precursor ink.

- **Combine Components:** In a suitable container, combine **nickel formate** (1 g) with ethylene glycol (10 ml).[\[4\]](#)
- **Add Complexing Agent:** Add ethylenediamine (0.87 ml) to the mixture.[\[4\]](#)
- **Dissolution:** Heat and shake the mixture multiple times until the **nickel formate** is fully dissolved. The resulting ink should be a deep purple color.[\[4\]](#)
- **Filtration:** Allow the solution to cool to near ambient temperature and filter it through a 0.45 µm pore filter to remove any particulates.[\[4\]](#)
- **Working Solution:** For spin coating, dilute the prepared ink in a 1:1 volume ratio with nanopure water.[\[4\]](#)

Protocol 2: Thin Film Deposition by Spin Coating

This protocol details the deposition of the precursor ink onto a substrate.

- **Substrate Preparation:** Thoroughly clean the desired substrate (e.g., glass, ITO-coated glass, or silicon). An O₂-plasma cleaning step is recommended to ensure a hydrophilic and contaminant-free surface.[\[4\]](#)
- **Dispensing:** Place the substrate on the spin coater chuck. Dispense a sufficient amount of the diluted ink (from Protocol 1, Step 5) to cover the substrate surface. Spin coating is a technique that can produce uniform thin films by balancing centripetal force and solvent evaporation.[\[9\]](#)
- **Spinning:** Ramp up the spin coater to the desired speed (e.g., 3000-5000 rpm) and maintain for a set duration (e.g., 30-60 seconds). The final film thickness is dependent on solution viscosity and spin speed.

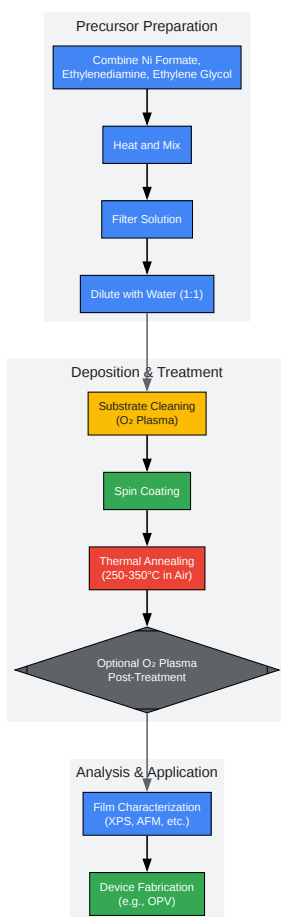
- Initial Drying: A brief drying step on a hotplate (e.g., 100°C for 1-2 minutes) can be performed to evaporate excess solvent before the final annealing.

Protocol 3: Post-Deposition Annealing and Treatment

This protocol describes the thermal conversion of the precursor film to nickel oxide.

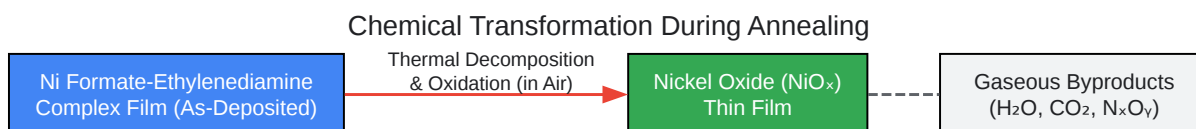
- Thermal Annealing: Place the coated substrates in a furnace or on a hotplate in an air atmosphere.
- Temperature Ramp: Ramp the temperature to the target value, typically between 250°C and 350°C. The complete decomposition of **nickel formate** dihydrate to NiO in air occurs in the range of 240°C–280°C.[3]
- Dwell Time: Hold at the target temperature for a sufficient duration (e.g., 30-60 minutes) to ensure complete conversion of the precursor to NiO_x.
- Cooling: Allow the films to cool down to room temperature.
- (Optional) O₂-Plasma Treatment: For applications like HTLs, a post-annealing O₂-plasma treatment can further enhance device performance by increasing surface oxygen content and favorably modifying the work function.[3][4][6]

Diagrams

Experimental Workflow for NiO_x Thin Film Fabrication

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Caption: Workflow from precursor ink synthesis to final device fabrication.



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Caption: Conversion of the precursor film to NiO_x upon thermal annealing.

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